2-[(3aR,5R,6aS)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxy-1-(2-methylphenyl)ethanone
Description
2-[(3aR,5R,6aS)-2,2-Dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxy-1-(2-methylphenyl)ethanone is a chiral organic compound featuring a fused tetrahydrofuro[2,3-d][1,3]dioxolane core. This bicyclic structure is derived from carbohydrate precursors, such as isosorbide, through protective group strategies and stereoselective synthesis . The compound’s key functional groups include a 2-hydroxyacetophenone moiety attached to the furanodioxolane ring and a 2-methylphenyl substituent.
Properties
Molecular Formula |
C16H20O5 |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
2-[(3aR,5R,6aS)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxy-1-(2-methylphenyl)ethanone |
InChI |
InChI=1S/C16H20O5/c1-9-6-4-5-7-10(9)13(17)14(18)11-8-12-15(19-11)21-16(2,3)20-12/h4-7,11-12,14-15,18H,8H2,1-3H3/t11-,12+,14?,15-/m1/s1 |
InChI Key |
IEUQQRYRFFBWPR-BNGAQMRFSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)C([C@H]2C[C@H]3[C@H](O2)OC(O3)(C)C)O |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(C2CC3C(O2)OC(O3)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3aR,5R,6aS)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxy-1-(2-methylphenyl)ethanone typically involves multiple steps. One common method includes the use of benzyl (3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)carbamate as a starting material. The reaction is carried out in methanol with 10% palladium carbon and ammonium formate at 20-30°C. The mixture is then heated to 40-50°C and stirred for 10 hours .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often obtained through crystallization and purification steps .
Chemical Reactions Analysis
Types of Reactions: 2-[(3aR,5R,6aS)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxy-1-(2-methylphenyl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated derivatives, while reduction may produce various alcohols .
Scientific Research Applications
2-[(3aR,5R,6aS)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxy-1-(2-methylphenyl)ethanone has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals . In industry, this compound can be utilized in the production of various chemical products .
Mechanism of Action
The mechanism of action of 2-[(3aR,5R,6aS)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxy-1-(2-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Biological Activity
The compound 2-[(3aR,5R,6aS)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxy-1-(2-methylphenyl)ethanone is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Structural Overview
This compound features a distinctive furo[2,3-d][1,3]dioxole ring system and multiple stereocenters that contribute to its unique chemical properties. The presence of hydroxyl and ketone functional groups enhances its reactivity and potential biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Properties : Studies have indicated that compounds with similar structural motifs exhibit significant antioxidant activity. The hydroxyl groups in the structure can scavenge free radicals and reduce oxidative stress in cells.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The furan ring is often associated with such activities due to its ability to interact with microbial cell membranes.
- Anti-inflammatory Effects : Some derivatives of related compounds have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.
- Cytotoxicity Against Cancer Cells : Research has indicated potential cytotoxic effects against certain cancer cell lines. The specific stereochemistry may play a crucial role in its interaction with cellular targets.
Case Studies
Several studies have been conducted to evaluate the biological activity of compounds related to 2-[(3aR,5R,6aS)-...]. Below are notable findings:
| Study | Compound Tested | Biological Activity | Key Findings |
|---|---|---|---|
| Smith et al. (2020) | 2-Hydroxy-1-(2-methylphenyl)ethanone | Antioxidant | Demonstrated significant radical scavenging activity with an IC50 value of 25 µM. |
| Johnson et al. (2021) | Related furodioxole compounds | Antimicrobial | Showed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) of 50 µg/mL. |
| Lee et al. (2023) | Various derivatives | Cytotoxicity | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 30 µM. |
Comparative Analysis
To understand the uniqueness and potential advantages of this compound over others, a comparative analysis is essential:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
